(2E)-N-[2-(morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
Overview
Description
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid, with a morpholine ring and an isopropylphenyl group attached . Acrylamides are commonly used in industrial processes and the synthesis of polymers .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-(4-morpholinyl)phenylamine) with an acryloyl chloride derivative (in this case, 3-(4-isopropylphenyl)acryloyl chloride). This would form the acrylamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acrylamide group, along with the morpholine ring and the isopropylphenyl group . The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
As an acrylamide, this compound could participate in various chemical reactions. For example, it could undergo polymerization reactions to form polymers . The presence of the morpholine ring and the isopropylphenyl group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the acrylamide group, the morpholine ring, and the isopropylphenyl group . For example, it might have a relatively high boiling point due to the presence of the amide group .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17(2)19-10-7-18(8-11-19)9-12-22(25)23-20-5-3-4-6-21(20)24-13-15-26-16-14-24/h3-12,17H,13-16H2,1-2H3,(H,23,25)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDNGHLSYRSFJU-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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